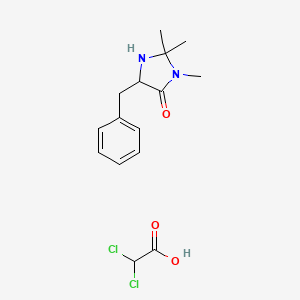
(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate is a compound of interest in organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzyl group, a trimethylimidazolidinone core, and a dichloroacetate moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate typically involves multiple steps. One common approach is the esterification of 2,2-dichloroacetyl chloride with an appropriate alcohol precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions often include low temperatures (around -10°C) to control the reactivity of the dichloroacetyl chloride .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized for yield and purity. The process involves the esterification of 2,2-dichloroacetyl chloride with a suitable alcohol, followed by purification steps such as recrystallization to achieve high purity levels . The industrial method ensures that the product meets the standards required for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The dichloroacetate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate involves its interaction with specific molecular targets. The dichloroacetate moiety is known to inhibit pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased glucose oxidation and altered cellular metabolism, which can promote apoptosis in cancer cells . The benzyl and trimethylimidazolidinone groups may also contribute to the compound’s overall biological activity by interacting with other molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dichloroacetate: A simpler compound with similar biological activity, used in clinical trials for cancer treatment.
Ethyl dichloroacetate: Another ester derivative of dichloroacetic acid, used in organic synthesis.
Methyl dichloroacetate: Similar to ethyl dichloroacetate, but with a methyl group instead of an ethyl group.
Uniqueness
(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate is unique due to its complex structure, which combines multiple functional groups. This complexity allows for a broader range of chemical reactions and potential biological activities compared to simpler dichloroacetate derivatives .
Eigenschaften
IUPAC Name |
5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2-dichloroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRAPAXOLQHZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
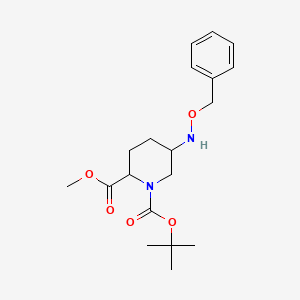
![5-Phenyl-N-[2-(4-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15124801.png)
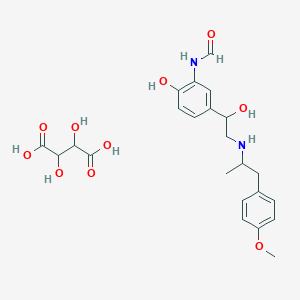
![3-Isopropyl-7a-methyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15124817.png)

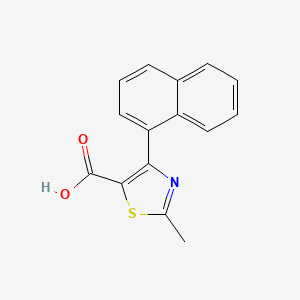
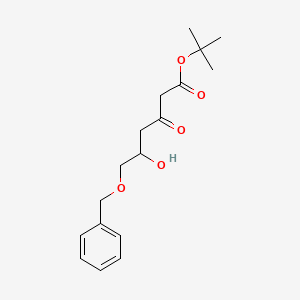
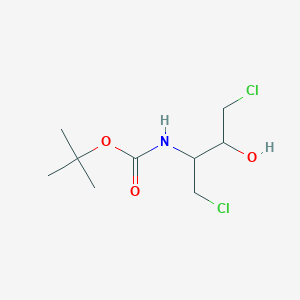
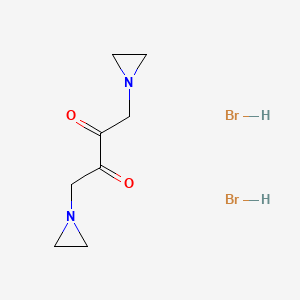
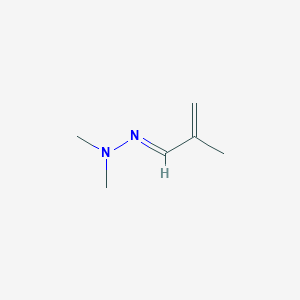

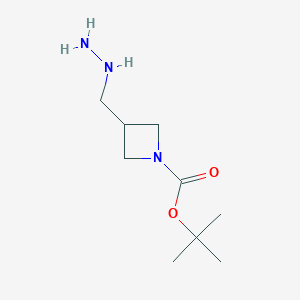
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)

